Cas no 2007216-24-0 (1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride)

1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride
- 1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride
- EN300-1142992
- 2007216-24-0
-
- Inchi: 1S/C9H15ClO4S/c10-15(11,12)9(3-4-9)7-14-8-1-5-13-6-2-8/h8H,1-7H2
- InChI Key: DEYHBQDPNYHYQF-UHFFFAOYSA-N
- SMILES: ClS(C1(COC2CCOCC2)CC1)(=O)=O
Computed Properties
- Exact Mass: 254.0379578g/mol
- Monoisotopic Mass: 254.0379578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61Ų
- XLogP3: 1
1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142992-10g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 10g |
$6082.0 | 2023-10-26 | |
Enamine | EN300-1142992-5.0g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1142992-0.25g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 0.25g |
$1300.0 | 2023-10-26 | |
Enamine | EN300-1142992-0.1g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 0.1g |
$1244.0 | 2023-10-26 | |
Enamine | EN300-1142992-5g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 5g |
$4102.0 | 2023-10-26 | |
Enamine | EN300-1142992-1g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 1g |
$1414.0 | 2023-10-26 | |
Enamine | EN300-1142992-10.0g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 10g |
$6390.0 | 2023-06-09 | ||
Enamine | EN300-1142992-0.05g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 0.05g |
$1188.0 | 2023-10-26 | |
Enamine | EN300-1142992-2.5g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 2.5g |
$2771.0 | 2023-10-26 | |
Enamine | EN300-1142992-0.5g |
1-[(oxan-4-yloxy)methyl]cyclopropane-1-sulfonyl chloride |
2007216-24-0 | 95% | 0.5g |
$1357.0 | 2023-10-26 |
1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride
Introduction to 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride (CAS No. 2007216-24-0)
1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and potential applications. The compound, identified by its CAS number 2007216-24-0, features a cyclopropane ring linked to an oxylate moiety, further substituted with a sulfonyl chloride group. This configuration imparts distinctive reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The cyclopropane ring is a key structural feature of 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride, known for its strained three-membered structure, which often enhances the reactivity of adjacent functional groups. This characteristic has been leveraged in medicinal chemistry to develop novel scaffolds with improved pharmacokinetic profiles. The oxylate group introduces an oxygen atom that can participate in further derivatization, while the sulfonyl chloride moiety provides a highly reactive site for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
In recent years, the pharmaceutical industry has shown increasing interest in cyclopropane-containing compounds due to their potential to modulate biological pathways. For instance, studies have demonstrated that cyclopropane derivatives can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for drug development. The presence of the sulfonyl chloride group in 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride enhances its utility as a building block for such applications, as it allows for facile introduction of amine or alcohol functionalities through nucleophilic aromatic substitution or addition reactions.
One of the most compelling aspects of 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. The cyclopropane ring can serve as a rigid scaffold that mimics the transition state of peptide bond hydrolysis, enhancing binding affinity to target proteases. Furthermore, the sulfonyl chloride group can be used to introduce specific side chains that optimize interactions with the active site of the enzyme.
Recent advancements in synthetic methodologies have further expanded the applications of 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups onto the cyclopropane ring, generating complex molecular architectures with tailored biological activities. Additionally, palladium-catalyzed oxidative coupling reactions have enabled the formation of biaryl systems, which are prevalent in many pharmacologically active compounds.
The oxylate group in 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride also offers opportunities for further functionalization through oxidation or reduction reactions. This flexibility allows chemists to explore diverse chemical space and develop novel derivatives with enhanced properties. For instance, oxidation of the oxylate group can yield an epoxide or an aldehyde functionality, which can be further transformed into other bioactive molecules. Similarly, reduction can produce an alcohol or thiol derivative, enabling conjugation with other biomolecules such as peptides or carbohydrates.
In drug discovery pipelines, 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride has been utilized in fragment-based drug design approaches. Fragment-based methods rely on identifying small molecular fragments that bind to target proteins with high affinity. These fragments can then be linked together through iterative chemical synthesis to generate lead compounds with improved potency and selectivity. The unique reactivity of 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride makes it an ideal candidate for this purpose, as it can serve as a core scaffold around which additional functional groups are introduced.
The sulfonyl chloride group is particularly useful in this context because it readily reacts with nucleophiles under mild conditions. This property has been exploited in the development of sulfonamide-based drugs, which are known for their broad spectrum of biological activities. By introducing different nucleophiles into 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride, researchers can generate sulfonamides with varying pharmacological profiles, allowing for targeted modulation of biological pathways.
Another area where 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride has found utility is in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The cyclopropane ring can serve as a mimic for peptide bonds or other functional groups within peptides, while the sulfonyl chloride group provides a handle for further derivatization into more complex structures.
Recent studies have also explored the use of 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride in materials science applications. The compound's ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique mechanical and thermal properties. These polymers have potential applications in coatings, adhesives, and specialty plastics where high performance is required.
In conclusion, 1-(oxan-4-yloxy)methylcyclopropane-1-sulfonyl chloride (CAS No. 2007216-24-0) is a versatile compound with broad applications in pharmaceutical chemistry and synthetic biology. Its unique structural features and reactivity make it a valuable intermediate for drug discovery efforts aimed at developing novel bioactive molecules. The compound's ability to undergo diverse chemical transformations allows researchers to explore complex molecular architectures and develop innovative solutions for therapeutic challenges.
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